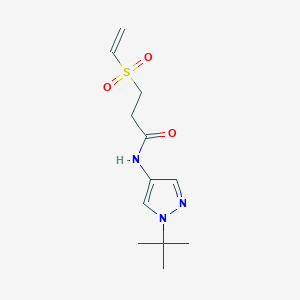
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide, also known as TBE-31, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. TBE-31 is a potent inhibitor of the proteasome, a complex enzyme that plays a crucial role in the degradation of intracellular proteins. In
Mecanismo De Acción
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide functions as a reversible inhibitor of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, this compound leads to the accumulation of misfolded and damaged proteins, ultimately causing cell death.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on cell cycle regulation and apoptosis. By inhibiting the proteasome, this compound induces apoptosis in cancer cells and has been shown to have anti-tumor effects in preclinical studies. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide is its high potency as a proteasome inhibitor. This makes it a valuable tool for studying the role of the proteasome in cellular processes and for developing new cancer therapies. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, this compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research involving N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, this compound could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing it into a viable cancer therapy.
Métodos De Síntesis
The synthesis of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that starts with the reaction of tert-butylhydrazine with 4-bromo-1-butene to produce N-(1-tert-butylpyrazol-4-yl)but-3-en-1-amine. This intermediate is then reacted with ethenesulfonyl chloride to yield this compound. The overall yield of this synthesis method is around 25%.
Aplicaciones Científicas De Investigación
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in cancer research. The proteasome is known to play a critical role in the regulation of cell cycle and apoptosis, making it a promising target for cancer therapy. This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-5-19(17,18)7-6-11(16)14-10-8-13-15(9-10)12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APROZDJPZSISBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

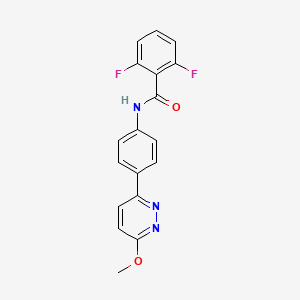

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)
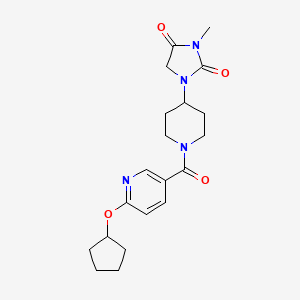

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)
![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
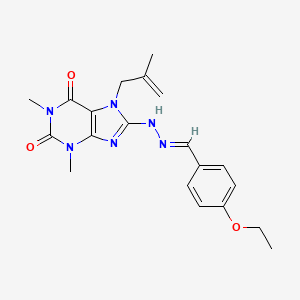
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)
![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)
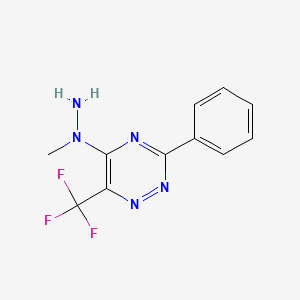

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)